N-Isopropyl-piperonylamine succinate
Description
N-Isopropyl-piperonylamine succinate is a succinate salt of N-isopropyl-piperonylamine, a compound combining a piperonyl (3,4-methylenedioxyphenyl) moiety with an isopropylamine group. Piperonylamine derivatives are often associated with biological activity due to their aromatic and amine functionalities, while the succinate counterion may enhance solubility and stability, as seen in pharmaceutical salts like sumatriptan succinate . Hypothetically, this compound could serve in drug formulations or chemical synthesis, leveraging the pH-dependent solubility of succinate salts and the lipophilic isopropyl group for tailored bioavailability. However, specific data on its synthesis, pharmacokinetics, or applications are unavailable in the provided sources.
Properties
CAS No. |
72156-42-4 |
|---|---|
Molecular Formula |
C26H36N2O8 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine;butanedioic acid |
InChI |
InChI=1S/2C11H15NO2.C4H6O4/c2*1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;5-3(6)1-2-4(7)8/h2*3-5,8,12H,6-7H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
YJRBFMCDMVTQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=C1)OCO2.CC(C)NCC1=CC2=C(C=C1)OCO2.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-piperonylamine succinate typically involves the reaction of piperonylamine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting N-Isopropyl-piperonylamine is then reacted with succinic acid to form the succinate salt. This process can be optimized to achieve high yields and purity by controlling the reaction temperature, solvent choice, and reaction time .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-piperonylamine succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the piperonylamine moiety.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the isopropyl group .
Scientific Research Applications
N-Isopropyl-piperonylamine succinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-Isopropyl-piperonylamine succinate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-isopropyl-piperonylamine succinate with structurally or functionally related compounds from the evidence, focusing on molecular properties, solubility, and applications:
Key Comparisons:
Succinate Functionalization this compound vs. Sumatriptan succinate: Both are amine succinate salts, but sumatriptan’s indole sulfonamide structure contrasts with the piperonyl-isopropyl group. Diethyl succinate: An ester form of succinic acid, used in flavorings due to its pleasant odor . Unlike amine succinates, esters lack ionic solubility but offer compatibility with hydrophobic matrices.
Role of Isopropyl Group
- This compound vs. N-Isopropylacrylamide : The isopropyl group in acrylamide derivatives confers thermoresponsive behavior in polymers . If present in the target compound, this group could influence solubility or membrane permeability.
Polymeric vs. Small-Molecule Succinates HPMCAS: A cellulose-derived polymer with acetyl/succinoyl substitutions. Its pH-dependent solubility is critical for enteric coatings and solid dispersions . While HPMCAS acts as a carrier, small-molecule succinates like this compound are more likely to be active pharmaceutical ingredients (APIs).
Synthetic Utility
- N-Isopropyl Hydroxylamine : Used in chemical synthesis as a reducing agent or intermediate . The isopropyl group in the target compound may similarly stabilize reactive intermediates or modulate steric effects.
Research Findings and Limitations
- Sumatriptan Succinate Impurities: identifies structurally similar impurities (e.g., maleate salts, N-oxide derivatives), highlighting the importance of rigorous purity profiling for amine succinates.
- HPMCAS Grades: Variability in acetyl/succinoyl content (L, M, H grades) affects drug-release profiles . If the target compound were formulated with HPMCAS, its bioavailability could be pH-modulated.
- Data Gaps: No direct evidence addresses the synthesis, stability, or bioactivity of this compound. Comparisons remain speculative, relying on analogs like sumatriptan and diethyl succinate.
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